molecular formula C9H10ClNO6S2 B1357264 Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 906522-87-0

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B1357264
M. Wt: 327.8 g/mol
InChI Key: SHOKLCGTXCHVRZ-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H10ClNO6S2 . It has an average mass of 327.762 Da and a monoisotopic mass of 326.963806 Da . This compound is also known by its IUPAC name, "Methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)sulfamoyl]-2-thiophenecarboxylate" .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H10ClNO6S2 . Unfortunately, the specific details about its molecular structure are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 327.76 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Applications in Antibody Production

One significant application of compounds structurally related to Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate is in the synthesis of haptens. These haptens are used for producing antibodies against various pesticides. For instance, the hapten-protein conjugates of organophosphate pesticides have been synthesized using similar compounds, demonstrating their utility in immunology and biochemistry (ten Hoeve et al., 1997).

Role in Anti-Inflammatory Research

Related compounds have been synthesized as part of research programs targeting novel molecules with potential anti-inflammatory properties. Specifically, derivatives like 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, which shares structural similarities with Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate, have been synthesized and studied for their anti-inflammatory activities (Moloney, 2000).

Use in Organic Synthesis and Chemical Reactions

The compound has applications in the realm of organic synthesis. For instance, reactions involving methyl 3-hydroxythiophene-2-carboxylate and related compounds demonstrate their utility in synthesizing various chemical structures, such as thiophene-2,4-diols and others, which are useful in different chemical processes (Corral & Lissavetzky, 1984).

Safety And Hazards

The safety and hazard information for this compound is not detailed in the available resources .

Relevant Papers Unfortunately, the available resources do not provide specific papers related to this compound .

properties

IUPAC Name

methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO6S2/c1-16-7(12)4-11-19(14,15)5-3-6(10)18-8(5)9(13)17-2/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOKLCGTXCHVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133891
Record name Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate

CAS RN

906522-87-0
Record name Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906522-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester
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